![molecular formula C11H13BClNO4 B1418636 (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid CAS No. 850589-49-0](/img/structure/B1418636.png)
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid
Overview
Description
The compound “(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid” is a building block used for the synthesis of various pharmaceutical and biologically active compounds . It is used for the synthesis of a series of arylphthalazine derivatives as potent, and orally bioavailable inhibitors of VEGFR-2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, boronic acids and their derivatives are generally synthesized through reactions involving organometallic compounds and borate esters . More research is needed to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis
The molecular formula of the compound is C11H13BClNO4 . The structure includes a phenyl ring with a boronic acid group, a chlorine atom, and a morpholine-4-carbonyl group attached to it .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.49 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Building Block for Synthesis
This compound is a building block used for the synthesis of various pharmaceutical and biologically active compounds . It’s a versatile reagent that can be used to construct a wide range of complex molecules.
Synthesis of Arylphthalazine Derivatives
It is used for the synthesis of a series of arylphthalazine derivatives . These derivatives are potent and orally bioavailable inhibitors of VEGFR-2, a key receptor involved in angiogenesis, which is the formation of new blood vessels. This makes them potential candidates for cancer therapy.
Synthesis of Morpholines
The morpholine motif in this compound has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This compound can be used in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Transition Metal Catalysis
The compound can be used in syntheses performed in a stereoselective manner and using transition metal catalysis . This allows for the creation of complex molecules with high selectivity and efficiency.
Synthesis of Biologically Active Molecules
Morpholines, such as the one present in this compound, are frequently found in biologically active molecules and pharmaceuticals . Therefore, this compound can be used in the synthesis of a wide range of biologically active molecules.
Preclinical Drug Metabolism Studies
The compound can be used in preclinical in vitro and in vivo drug metabolism studies . For example, it can be used to synthesize labeled morpholines for use in these studies.
properties
IUPAC Name |
[3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRBSCDTOODIQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657219 | |
Record name | [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid | |
CAS RN |
850589-49-0 | |
Record name | B-[3-Chloro-4-(4-morpholinylcarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850589-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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